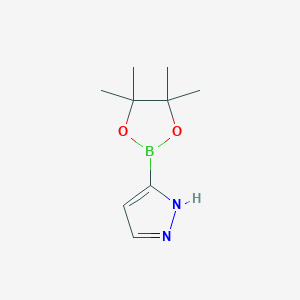

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-6-11-12-7/h5-6H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLOIDOKWUESNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844501-71-9, 1086111-17-2 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This versatile heterocyclic building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrazole scaffold in a wide array of biologically active compounds. This document details the compound's physical and spectral properties, provides methodologies for its synthesis and subsequent use in Suzuki-Miyaura cross-coupling reactions, and illustrates its role in the synthesis of complex organic molecules. All quantitative data is presented in structured tables for clarity and comparative purposes.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals for a diverse range of therapeutic areas, including oncology, inflammation, and infectious diseases. The functionalization of the pyrazole ring is a key strategy in the development of novel drug candidates. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a crucial intermediate, enabling the introduction of the pyrazole moiety into complex molecules through robust and efficient cross-coupling methodologies. Its pinacol boronic ester functionality provides stability and reactivity for palladium-catalyzed reactions, making it an invaluable tool for synthetic chemists.

Chemical and Physical Properties

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a white to off-white crystalline powder. A summary of its key chemical and physical properties is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₅BN₂O₂ | [1] |

| Molecular Weight | 194.04 g/mol | [1] |

| CAS Number | 844501-71-9 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 105 - 109 °C | [2] |

| Solubility | Insoluble in water. | [3] |

| Purity | ≥ 97% (GC) | [2] |

| Storage Conditions | Store at ≤ -10 °C | [2] |

Spectroscopic Data

Table 2: Predicted NMR Spectroscopic Data

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-5 (pyrazole) | |

| ~6.7 | d | 1H | H-4 (pyrazole) | |

| ~1.35 | s | 12H | -C(CH₃)₂ | |

| ~10-12 | br s | 1H | N-H |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment |

| ~140 | C-5 (pyrazole) | |

| ~110 | C-4 (pyrazole) | |

| (C-B bond) | C-3 (pyrazole) | |

| ~84 | -C(CH₃)₂ | |

| ~25 | -C(CH₃)₂ |

Note: The chemical shifts are estimates and should be confirmed by experimental data.

Experimental Protocols

Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

A general and robust method for the synthesis of pyrazole boronic esters involves the reaction of a halogenated pyrazole with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The following is a representative protocol.

Reaction Scheme:

Caption: General synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Materials:

-

3-Iodo-1H-pyrazole

-

Bis(pinacolato)diboron

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 3-iodo-1H-pyrazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Suzuki-Miyaura Cross-Coupling Reaction

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a versatile coupling partner in Suzuki-Miyaura reactions for the synthesis of 3-aryl or 3-heteroaryl pyrazoles.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials:

-

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel, combine 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq.), the aryl or heteroaryl halide (1.0 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired 3-substituted pyrazole product.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole moiety is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase domain. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole provides a direct and efficient route to introduce this critical pharmacophore. Its application in the synthesis of inhibitors for various kinases, such as Janus kinases (JAKs) and Aurora kinases, has been demonstrated in the literature. The Suzuki-Miyaura coupling allows for the rapid generation of libraries of 3-aryl and 3-heteroaryl pyrazoles for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Caption: Role in drug discovery workflow.

Conclusion

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a highly valuable and versatile reagent in modern organic synthesis. Its stability, reactivity, and the importance of the pyrazole scaffold in medicinal chemistry underscore its significance. This technical guide has provided a detailed overview of its chemical properties, spectroscopic characterization, and robust protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions. The methodologies and data presented herein are intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel pyrazole-containing molecules for drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes to obtain 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. The document outlines common synthetic strategies, presents quantitative data in a structured format, and offers detailed experimental protocols.

Introduction

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, also known as 1H-pyrazole-3-boronic acid pinacol ester, is a key intermediate in organic synthesis. Its utility stems from the presence of both a pyrazole ring, a common motif in pharmaceuticals, and a boronic acid pinacol ester group, which is amenable to a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the straightforward introduction of the pyrazole moiety into complex molecules.

The synthesis of this compound can be approached through several methods, primarily involving the borylation of a pre-functionalized pyrazole or the direct C-H borylation of the pyrazole core. The choice of method often depends on the availability of starting materials, desired regioselectivity, and scalability.

Synthetic Strategies

Two principal strategies have emerged for the synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole:

-

Palladium-Catalyzed Cross-Coupling of a 3-Halopyrazole: This is a widely used and reliable method that involves the reaction of a 3-halo-1H-pyrazole (typically 3-iodo- or 3-bromo-1H-pyrazole) with a boron source, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. To avoid side reactions at the N-H position of the pyrazole, a protecting group strategy is often employed.

-

Direct Iridium-Catalyzed C-H Borylation: This more modern approach involves the direct conversion of a C-H bond on the pyrazole ring to a C-B bond using an iridium catalyst. While potentially more atom-economical, controlling the regioselectivity can be a challenge, as borylation can occur at different positions on the pyrazole ring. Steric and electronic factors of the substrate and ligands on the iridium catalyst play a crucial role in directing the borylation to the desired position.

Quantitative Data Presentation

The following tables summarize quantitative data for the synthesis of pyrazole boronic acid pinacol esters based on the aforementioned strategies.

Table 1: Palladium-Catalyzed Borylation of Halopyrazoles

| Starting Material | Boron Source | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Boc-4-iodopyrazole | B₂pin₂ | Pd(dppf)Cl₂ | dppf | KOAc | 1,4-Dioxane | 80 | 12 | 95 | Patent CN105669733A |

| 3-Iodo-1-methyl-1H-pyrazole | Isopropoxyboronic acid pinacol ester | - | - | n-BuLi | THF | -78 to RT | 2 | Not specified | Patent CN105669733A |

| 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | - | - | i-PrMgCl·LiCl | THF | -10 to RT | 16 | 99 | Molbase |

Table 2: Iridium-Catalyzed C-H Borylation of Pyrazoles

| Starting Material | Boron Source | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1H-Pyrazole | B₂pin₂ | [Ir(cod)OMe]₂ | dtbpy | Cyclohexane | 80 | 12 | 85 (mixture of isomers) | J. Am. Chem. Soc. 2002, 124, 390-391 |

| N-Alkyl Anilines (for ortho-borylation) | Pyrazabole | - | - | PhCl | 100 | 24 | 62-65 | RSC Publishing |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole via the palladium-catalyzed cross-coupling of 3-iodo-1H-pyrazole, incorporating a transient N-protection step.

Step 1: Synthesis of 3-Iodo-1H-pyrazole

A reliable method for the synthesis of 3-iodo-1H-pyrazole is the diazotization of 3-amino-1H-pyrazole followed by a Sandmeyer-type reaction with potassium iodide.

Materials:

-

3-Amino-1H-pyrazole

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-1H-pyrazole in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, dissolve potassium iodide in water and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any remaining iodine.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 3-iodo-1H-pyrazole. The crude product can be purified by column chromatography or recrystallization.

Step 2: Palladium-Catalyzed Borylation of 3-Iodo-1H-pyrazole

This step involves the Miyaura borylation of 3-iodo-1H-pyrazole. An N-protecting group, such as a Boc group, is recommended to be installed prior to this step and subsequently removed. For simplicity, a protocol with in-situ protection or using specific conditions that may tolerate the N-H bond is described below, though a dedicated protection/deprotection sequence is often more robust.

Materials:

-

3-Iodo-1H-pyrazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas supply

-

Ethyl acetate

-

Hexane

-

Saturated ammonium chloride solution (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask, add 3-iodo-1H-pyrazole, bis(pinacolato)diboron (1.1-1.5 equivalents), potassium acetate (3 equivalents), and Pd(dppf)Cl₂ (0.03 equivalents).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a white to off-white solid.[1]

Mandatory Visualizations

Synthetic Pathway Diagram

Caption: Synthetic route to the target compound.

Experimental Workflow Diagram

Caption: Borylation experimental workflow.

References

Technical Guide: 1H-Pyrazole-3-boronic acid pinacol ester (CAS 844501-71-9)

An In-depth Overview for Researchers and Drug Development Professionals

Introduction

1H-Pyrazole-3-boronic acid pinacol ester, with the Chemical Abstracts Service (CAS) number 844501-71-9 , is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The boronic acid pinacol ester functional group makes this compound an exceptionally stable and versatile reagent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1H-Pyrazole-3-boronic acid pinacol ester, with a focus on its utility for professionals in drug discovery and chemical research.

Physicochemical and Spectroscopic Data

The key properties of 1H-Pyrazole-3-boronic acid pinacol ester are summarized below. This data is essential for reaction planning, safety assessment, and quality control.

| Property | Value | Reference(s) |

| CAS Number | 844501-71-9 | [1][2][3] |

| Molecular Formula | C₉H₁₅BN₂O₂ | [1][2] |

| Molecular Weight | 194.04 g/mol | [1][2] |

| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | [1][2] |

| Appearance | White to off-white powder or crystalline solid | [2] |

| Melting Point | 102.0-116.0 °C | [2] |

| Purity (Assay by GC) | ≥94.0% | [2] |

| SMILES | CC1(C)OB(OC1(C)C)C1=CC=NN1 | [1][2] |

| InChI Key | KWLOIDOKWUESNM-UHFFFAOYSA-N | [1][2] |

Synthesis and Experimental Protocols

The synthesis of pyrazole boronic acid esters typically involves the introduction of the boronic ester moiety onto a pre-formed pyrazole ring. Common strategies include the Miyaura borylation of a halopyrazole or a lithiation/Grignard formation followed by quenching with a borate ester. Below is a representative protocol adapted from the synthesis of a similar pyrazole boronic acid pinacol ester.

Synthesis of 1H-Pyrazole-3-boronic acid pinacol ester

This protocol is based on a metal-halogen exchange followed by borylation, a common and effective method for preparing such reagents. This would typically start from a protected 3-halopyrazole.

Workflow for Synthesis

Caption: Synthetic workflow for 1H-Pyrazole-3-boronic acid pinacol ester.

Experimental Protocol (Illustrative):

-

Protection: To a solution of 3-bromo-1H-pyrazole in a suitable solvent (e.g., dichloromethane), add a protecting group source such as 3,4-dihydro-2H-pyran (DHP) with a catalytic amount of acid (e.g., p-toluenesulfonic acid). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the N-protected 3-bromopyrazole.

-

Metal-Halogen Exchange and Borylation: Dissolve the N-protected 3-bromopyrazole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour at -78 °C. To this solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude N-protected product in methanol and add a solution of HCl. Stir at room temperature until deprotection is complete.

-

Purification: Neutralize the reaction mixture and extract the product. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford pure 1H-Pyrazole-3-boronic acid pinacol ester.

Applications in Organic Synthesis

The primary application of 1H-pyrazole-3-boronic acid pinacol ester is as a coupling partner in Suzuki-Miyaura reactions to form C-C bonds. This reaction is fundamental in drug discovery for assembling complex molecular architectures.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.

General Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a 3-Aryl-Pyrazole Derivative

The following protocol is adapted from a patent describing the use of 1H-pyrazole-3-boronic acid pinacol ester in a Suzuki coupling.[4]

-

Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 equiv.), 1H-pyrazole-3-boronic acid pinacol ester (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degassing: Purge the suspension with an inert gas (e.g., Argon) for 10-15 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(di-tert-butylphosphino)ferrocene]palladium(II) dichloride (Pd(dtbpf)Cl₂) (0.05 equiv.).

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 70-100 °C) and stir until the starting material is consumed, as monitored by LC-MS or TLC.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography to yield the desired 3-aryl-pyrazole.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5] Molecules synthesized using 1H-pyrazole-3-boronic acid pinacol ester often serve as hinge-binding fragments, mimicking the adenine portion of ATP to inhibit kinase activity.

A prominent example is the Janus Kinase (JAK) family, which is central to cytokine signaling via the JAK-STAT pathway. Inhibition of this pathway is a validated therapeutic strategy for autoimmune diseases and myeloproliferative neoplasms.

JAK-STAT Signaling Pathway and Inhibition

Caption: Simplified JAK-STAT signaling pathway and its inhibition.

Compounds derived from 1H-pyrazole-3-boronic acid pinacol ester can act as ATP-competitive inhibitors of JAKs. By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation and subsequent activation of STAT proteins, thereby blocking the downstream signaling cascade that leads to gene expression and associated cellular responses.[5][6][]

Conclusion

1H-Pyrazole-3-boronic acid pinacol ester (CAS 844501-71-9) is a high-value reagent for the synthesis of complex organic molecules. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and researchers in drug development, particularly for the creation of kinase inhibitors targeting critical signaling pathways. The methodologies and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

- 1. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 21931539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Pyrazole-3-boronic acid pinacol ester, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 1H-Pyrazole-3-boronic acid pinacol ester, 95% | Fisher Scientific [fishersci.ca]

- 4. US11932630B2 - Heteroaryl aminopropanol derivatives - Google Patents [patents.google.com]

- 5. Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical characteristics of 3-(pyrazol-3-yl)boronic acid pinacol ester

An In-depth Technical Guide to 3-(Pyrazol-3-yl)boronic Acid Pinacol Ester

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the physicochemical characteristics, synthesis, and analytical methodologies for 3-(pyrazol-3-yl)boronic acid pinacol ester. It also highlights its critical role as a building block in medicinal chemistry and drug discovery.

Introduction

3-(Pyrazol-3-yl)boronic acid pinacol ester, also known as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is a heterocyclic organic compound of significant interest in the pharmaceutical and chemical industries.[1] As a derivative of pyrazole, a core structure found in numerous biologically active molecules, this compound serves as a versatile synthetic intermediate.[2] Its primary utility lies in its application as a coupling partner in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[3][4]

The incorporation of the pinacol boronate ester functionality enhances the stability and handling of the otherwise unstable pyrazole boronic acid, making it a preferred reagent for long-term storage and use in complex synthetic pathways.[5][6] This guide details the essential physicochemical properties, experimental protocols for its synthesis and analysis, and its applications in modern drug discovery workflows.

Physicochemical Characteristics

The fundamental properties of 3-(pyrazol-3-yl)boronic acid pinacol ester are summarized below. These characteristics are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅BN₂O₂ | [1][7] |

| Molecular Weight | 194.04 g/mol | [1][7] |

| CAS Number | 844501-71-9 | [1][7] |

| Appearance | White powder or crystal | [8][9] |

| Melting Point | 102-116 °C | [7][8][9] |

| Solubility | Insoluble in water. | [7][10] |

| Stability | Store in cool, dry conditions.[7] The pinacol ester group enhances stability compared to the free boronic acid.[5][6] However, it is susceptible to hydrolysis.[3][11] | |

| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | [1][8] |

Key Experimental Protocols

Synthesis Methodology

The synthesis of pyrazole boronic acid pinacol esters can be achieved through several routes, typically involving the introduction of the boronate group onto a pre-existing pyrazole ring. A common and effective method involves a palladium-catalyzed cross-coupling reaction.

Protocol: Palladium-Catalyzed Borylation of Halogenated Pyrazole

This procedure outlines the synthesis starting from a halogenated pyrazole, such as 1-Boc-4-iodopyrazole, and bis(pinacolato)diboron.

-

Reactant Preparation: In a reaction vessel, combine 1-Boc-4-halogenopyrazole, bis(pinacolato)diboron, and a palladium catalyst (e.g., Pd(dppf)Cl₂).

-

Solvent and Base: Add a suitable solvent, such as dioxane or toluene, and an alkali metal weak acid salt (e.g., potassium acetate) solution.[12]

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature ranging from 80 to 110 °C.[12] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up to remove inorganic salts. The organic layer is then dried and concentrated under reduced pressure.

-

Deprotection (if applicable): If a protecting group like Boc is used, it can be removed by heating the intermediate product until gas evolution ceases.[12]

-

Final Purification: The crude product is purified by recrystallization or column chromatography to yield the pure 3-(pyrazol-3-yl)boronic acid pinacol ester.[12]

References

- 1. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 21931539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]

- 7. 1H-Pyrazole-3-boronic acid pinacol ester, 95% | Fisher Scientific [fishersci.ca]

- 8. 1H-Pyrazole-3-boronic acid pinacol ester, 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. H27619.03 [thermofisher.com]

- 10. Pyrazole-3-boronic acid | 376584-63-3 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a key building block in medicinal chemistry and materials science. This document is intended to serve as a detailed resource, offering readily accessible data and experimental insights to facilitate its use in research and development.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and its close structural isomer, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, providing a predictive framework for characterization.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data of 4-pyrazole pinacol ester borate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.89 | s | 2H | Pyrazole C-H |

| 1.33 | s | 12H | Pinacol -CH₃ |

Solvent: CDCl₃, Frequency: 300 MHz[1]

Predicted ¹³C, ¹¹B NMR, Mass Spectrometry, and IR Data

Predictive data based on typical values for similar structures are presented below to guide analytical efforts.

Table 2: Predicted Spectroscopic Data for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

| Technique | Expected Observations |

| ¹³C NMR | Pyrazole carbons: ~100-140 ppm. Pinacol quaternary carbons: ~84 ppm. Pinacol methyl carbons: ~25 ppm. The carbon atom directly attached to the boron atom may not be observed or may appear as a very broad signal due to quadrupolar relaxation from the ¹¹B nucleus. |

| ¹¹B NMR | A single broad peak is expected in the range of 20-35 ppm, characteristic of a trigonal planar boronate ester. |

| Mass Spec. | Expected [M+H]⁺: m/z 195.13. Common fragmentation patterns may involve the loss of the pinacol group or cleavage of the pyrazole ring. |

| IR (cm⁻¹) | ~3100-3300 (N-H stretch), ~2980 (C-H stretch, aliphatic), ~1500-1600 (C=N, C=C stretch of pyrazole ring), ~1370 (B-O stretch). |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. The following sections outline generalized procedures applicable to the characterization of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹¹B NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 300 MHz or higher field strength NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

¹¹B NMR Acquisition: Acquire the ¹¹B NMR spectrum using a boron-free probe. Use BF₃·OEt₂ as an external standard (δ 0.00).

Mass Spectrometry (MS)

Electrospray Ionization (ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Synthetic Workflow

The synthesis of pyrazole boronate esters can be achieved through various synthetic routes. A common and effective method is the palladium-catalyzed cross-coupling reaction between a halogenated pyrazole and a diboron reagent.

Caption: Palladium-catalyzed synthesis of the target compound.

Logical Relationship of Spectroscopic Analysis

The characterization of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole relies on a combination of spectroscopic techniques to elucidate its structure and confirm its purity.

Caption: Workflow for structural elucidation via spectroscopy.

References

An In-depth Technical Guide to 3-(Pyrazol-3-yl)boronic Acid Pinacol Ester: Synthesis, Spectroscopic Analysis, and Applications

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3-(pyrazol-3-yl)boronic acid pinacol ester, a versatile building block in medicinal chemistry and organic synthesis. The document outlines a probable synthetic route, provides an in-depth analysis of its expected 1H NMR spectrum, and details the experimental protocols necessary for its preparation and characterization.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2] The incorporation of a boronic acid pinacol ester functional group at the 3-position of the pyrazole ring creates a valuable intermediate for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds. 3-(Pyrazol-3-yl)boronic acid pinacol ester, therefore, serves as a key reagent for the synthesis of complex molecules with potential therapeutic applications.

Synthesis of 3-(Pyrazol-3-yl)boronic Acid Pinacol Ester

A plausible and commonly employed synthetic route to 3-(pyrazol-3-yl)boronic acid pinacol ester involves the lithiation of a protected pyrazole followed by borylation. A representative workflow is detailed below.

Experimental Protocol: Synthesis

Materials:

-

N-protected 3-iodopyrazole (e.g., 1-(tert-butoxycarbonyl)-3-iodopyrazole)

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxyboronic acid pinacol ester)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with N-protected 3-iodopyrazole (1.0 eq) and dissolved in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithium-Halogen Exchange: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous NH4Cl. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-protected 3-(pyrazol-3-yl)boronic acid pinacol ester.

-

Deprotection (if necessary): Depending on the protecting group, a subsequent deprotection step may be required to yield the final 3-(pyrazol-3-yl)boronic acid pinacol ester. For a Boc-protecting group, this can be achieved by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

1H NMR Spectroscopic Analysis

Predicted 1H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Probable J (Hz) |

| ~12.5 | br s | 1H | N-H | |

| ~7.6 | d | 1H | H -5 (pyrazole) | ~2.5 |

| ~6.7 | d | 1H | H -4 (pyrazole) | ~2.5 |

| 1.32 | s | 12H | -C(CH 3)2 |

Note: The chemical shifts are predicted for a sample dissolved in CDCl3. The N-H proton is expected to be a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration.

Experimental Protocol: 1H NMR Spectroscopy

Materials:

-

Sample of 3-(pyrazol-3-yl)boronic acid pinacol ester (~5-10 mg)

-

Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)

-

NMR tube

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated solvent (e.g., CDCl3) in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Acquisition: Acquire the 1H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals and determine the chemical shifts (referenced to the residual solvent peak) and coupling constants.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of 3-(pyrazol-3-yl)boronic acid pinacol ester.

Caption: Synthetic workflow for 3-(pyrazol-3-yl)boronic acid pinacol ester.

Applications in Drug Discovery and Organic Synthesis

3-(Pyrazol-3-yl)boronic acid pinacol ester is a valuable building block for the synthesis of more complex molecules, primarily through Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of the pyrazole moiety into a wide range of organic scaffolds. Given the diverse biological activities of pyrazole-containing compounds, this reagent is of significant interest to medicinal chemists for the development of new therapeutic agents. Its utility extends to the creation of novel materials and agrochemicals. The pinacol ester group enhances the stability and handling of the otherwise unstable boronic acid.

Conclusion

This technical guide provides a comprehensive overview of 3-(pyrazol-3-yl)boronic acid pinacol ester, including a detailed synthetic protocol, predicted 1H NMR data, and a visualization of the synthetic workflow. The information presented herein is intended to be a valuable resource for researchers in organic synthesis and drug discovery, facilitating the use of this versatile building block in their scientific endeavors.

References

An In-depth Technical Guide to the FT-IR Spectrum of 3-(pyrazol-3-yl)boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(pyrazol-3-yl)boronic acid pinacol ester. This compound is of significant interest in medicinal chemistry and drug development as a versatile building block in Suzuki-Miyaura cross-coupling reactions. The guide outlines the expected vibrational frequencies, a detailed experimental protocol for its synthesis and characterization, and logical workflows to aid in its laboratory application.

Predicted FT-IR Spectral Data

While a publicly available experimental FT-IR spectrum for 3-(pyrazol-3-yl)boronic acid pinacol ester is not readily found, its characteristic absorption bands can be predicted based on the known vibrational modes of its constituent functional groups: the pyrazole ring and the boronic acid pinacol ester. The following table summarizes the expected FT-IR peaks and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3400-3200 | Medium, Broad | N-H stretching | Pyrazole ring |

| ~3150-3100 | Weak-Medium | C-H stretching (aromatic) | Pyrazole ring |

| ~2980-2930 | Strong | C-H stretching (aliphatic) | Pinacol group |

| ~1600-1500 | Medium | C=N and C=C stretching | Pyrazole ring |

| ~1470-1450 | Medium | C-H bending (aliphatic) | Pinacol group |

| ~1380-1370 | Strong | B-O stretching | Boronic ester |

| ~1145 | Strong | C-O stretching | Pinacol group |

| ~850 | Strong | B-C stretching | Boron-Carbon bond |

| ~760 | Medium | C-H out-of-plane bending | Pyrazole ring |

Note: The exact peak positions and intensities can vary based on the sample preparation (e.g., KBr pellet, thin film) and the specific instrument used.

Experimental Protocols

The synthesis of 3-(pyrazol-3-yl)boronic acid pinacol ester can be achieved through the borylation of a protected 3-halopyrazole. The following is a representative experimental protocol.

2.1. Synthesis of 1-(tert-Butoxycarbonyl)-3-iodopyrazole

-

To a solution of 3-iodopyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(tert-butoxycarbonyl)-3-iodopyrazole.

2.2. Miyaura Borylation

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-(tert-butoxycarbonyl)-3-iodopyrazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), and potassium acetate (KOAc, 3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or TLC.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product, 1-(tert-butoxycarbonyl)-3-(pyrazol-3-yl)boronic acid pinacol ester, can often be deprotected without further purification.

2.3. Deprotection

-

Dissolve the crude protected pyrazole boronic acid pinacol ester in a suitable solvent such as dichloromethane (DCM) or methanol.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and stir at room temperature.

-

Monitor the deprotection by TLC.

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, 3-(pyrazol-3-yl)boronic acid pinacol ester, by recrystallization or column chromatography.

2.4. FT-IR Spectroscopy

-

Prepare the sample of 3-(pyrazol-3-yl)boronic acid pinacol ester as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).

-

Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum to identify the characteristic absorption bands and compare them with the predicted values.

Diagrams and Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of 3-(pyrazol-3-yl)boronic acid pinacol ester.

This guide provides a foundational understanding of the FT-IR characteristics of 3-(pyrazol-3-yl)boronic acid pinacol ester, along with practical experimental guidance. Researchers can utilize this information for the successful synthesis, identification, and application of this important chemical intermediate in their drug discovery and development endeavors.

Mass Spectrometry of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a heterocyclic organoboron compound of interest in synthetic and medicinal chemistry. This document outlines potential fragmentation pathways, provides detailed experimental protocols for gas and liquid chromatography-mass spectrometry, and presents the data in a structured format for ease of interpretation.

Introduction

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a versatile building block in organic synthesis, particularly in cross-coupling reactions. Accurate characterization of this and related compounds is crucial for quality control and reaction monitoring. Mass spectrometry is a primary analytical technique for confirming the molecular weight and elucidating the structure of such molecules. This guide will delve into the expected mass spectrometric behavior of this compound.

Predicted Mass Spectral Data

The molecular formula of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is C9H15BN2O2, with a monoisotopic mass of 194.1227 g/mol . The following table summarizes the predicted key ions that may be observed in the mass spectrum under typical ionization conditions.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 195.1300 | [M+H]+ | C9H16BN2O2+ | Protonated molecular ion, expected in ESI positive mode. |

| 194.1227 | [M]+• | C9H15BN2O2+• | Molecular ion, expected in EI mode. |

| 113.0582 | [M - C6H12O]+• | C3H3BN2O+• | Loss of the pinacol group. |

| 95.0456 | [C3H3BN2]+• | C3H3BN2+• | Further fragmentation of the pyrazole boronic acid moiety. |

| 68.0504 | [C3H4N2]+• | C3H4N2+• | Pyrazole ring fragment. |

Proposed Fragmentation Pathway

The fragmentation of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is hypothesized to proceed through several key steps, initiated by either electron ionization (EI) or collision-induced dissociation (CID) of the protonated molecule in electrospray ionization (ESI).

A primary fragmentation event is the cleavage of the B-C bond, leading to the formation of the pyrazole radical cation and the pinacolboronate radical. Alternatively, fragmentation of the dioxaborolane ring can occur. For pyrazole-containing compounds, a characteristic fragmentation is the loss of HCN or N2 from the heterocyclic ring.[1] The pinacol boronate esters are also known to be susceptible to hydrolysis, which could lead to the observation of the corresponding boronic acid.[2]

Experimental Protocols

Detailed methodologies for the analysis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for the analysis of volatile and thermally stable compounds.

4.1.1. Sample Preparation

-

Dissolve 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample to a final concentration of 10-100 µg/mL.

-

Transfer the solution to a 2 mL GC vial.

4.1.2. GC-MS Instrument Parameters

| Parameter | Setting |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (10:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp: 70 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp | 150 °C |

| Mass Range | m/z 40-500 |

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Protocol

LC-MS is ideal for less volatile or thermally labile compounds. Given the potential for hydrolysis of boronate esters, LC-MS analysis should be performed with care.[3]

4.2.1. Sample Preparation

-

Dissolve 1 mg of the compound in 1 mL of a mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Vortex the solution to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter.

-

Dilute the filtrate to a final concentration of 1-10 µg/mL with the mobile phase.

-

Transfer the solution to a 2 mL LC vial.

4.2.2. LC-MS Instrument Parameters

| Parameter | Setting |

| LC System | Waters ACQUITY UPLC I-Class or equivalent |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Waters Xevo TQ-S or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temp | 350 °C |

| Desolvation Gas Flow | 600 L/hr |

| Mass Range | m/z 50-500 |

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the mass spectrometric analysis of a synthesized compound like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Conclusion

This guide provides a foundational understanding of the mass spectrometry of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The proposed fragmentation pathways and detailed experimental protocols serve as a valuable resource for researchers in the fields of chemical synthesis and drug development, enabling accurate and reliable characterization of this and similar molecules. The inherent reactivity of the boronate ester group necessitates careful consideration during sample preparation and analysis to obtain high-quality, reproducible data.

References

An In-Depth Technical Guide to the Stability and Storage of 3-(Pyrazol-3-yl)boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Pyrazol-3-yl)boronic acid pinacol ester is a critical reagent in modern synthetic and medicinal chemistry, valued for its role in constructing complex molecules through cross-coupling reactions. However, the efficacy and reproducibility of these reactions are intrinsically linked to the stability and purity of the boronic acid pinacol ester starting material. This technical guide provides a comprehensive overview of the stability profile, optimal storage conditions, and principal degradation pathways of 3-(pyrazol-3-yl)boronic acid pinacol ester. It details recommended handling procedures, outlines experimental protocols for stability assessment, and presents a summary of factors influencing its degradation, enabling researchers to ensure the integrity of this vital chemical building block.

Chemical Properties and Intrinsic Stability

3-(Pyrazol-3-yl)boronic acid pinacol ester is a heterocyclic boronic acid derivative. While the pinacol ester functionality generally enhances stability compared to the corresponding free boronic acid, the molecule remains susceptible to certain degradation pathways. The primary mode of degradation is hydrolysis of the pinacol ester to form 3-(pyrazol-3-yl)boronic acid and pinacol. This process is significantly influenced by environmental factors such as moisture, pH, and temperature. The Lewis acidic nature of the boron atom makes it susceptible to nucleophilic attack, particularly by water.

Principal Degradation Pathways

The stability of 3-(pyrazol-3-yl)boronic acid pinacol ester is primarily dictated by its susceptibility to hydrolysis. Other potential degradation routes include oxidation and photodegradation, although these are generally considered secondary pathways for this class of compounds under typical storage conditions.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for 3-(pyrazol-3-yl)boronic acid pinacol ester. The reaction involves the cleavage of the B-O bonds of the dioxaborolane ring by water, yielding 3-(pyrazol-3-yl)boronic acid and pinacol. This process can be catalyzed by both acidic and basic conditions. The resulting free boronic acid is more polar and may exhibit different reactivity and solubility, potentially impacting reaction yields and purity of the desired product.

dot

Caption: Hydrolytic degradation of the pinacol ester.

Oxidative Degradation

While less common than hydrolysis, oxidative degradation can occur, particularly in the presence of strong oxidizing agents. This can lead to the cleavage of the carbon-boron bond, resulting in the formation of pyrazol-3-ol and boric acid derivatives. It is crucial to avoid storing the compound in proximity to strong oxidizers.

Photodegradation

Exposure to light, particularly UV radiation, can potentially induce degradation.[1] While specific photostability data for 3-(pyrazol-3-yl)boronic acid pinacol ester is not extensively documented, it is a standard practice to protect light-sensitive compounds from exposure to minimize the risk of photolytic cleavage or rearrangement.[2]

Recommended Storage and Handling

To maintain the integrity and purity of 3-(pyrazol-3-yl)boronic acid pinacol ester, strict adherence to appropriate storage and handling protocols is essential.

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, -20°C is recommended. | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidation. |

| Container | Keep in a tightly sealed, opaque container. | Prevents ingress of moisture and protects from light. |

| Handling | Handle in a dry, well-ventilated area or in a glove box. Avoid contact with water, strong acids, strong bases, and strong oxidizing agents. | Minimizes exposure to environmental factors that can induce degradation. |

Quantitative Stability Data (Analog Study)

| Compound | Half-life (t½) at pH 8 |

| Pyrazole Ester Derivative 1 | ~ 1-2 hours |

| Pyrazole Ester Derivative 2 | 450 minutes |

| Pyrazole Ester Derivative 3 | 900 minutes |

| (Data adapted from a study on allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase)[1] |

This data underscores the inherent susceptibility of the pyrazole ester linkage to hydrolysis and highlights that even minor structural modifications can significantly impact stability.

Experimental Protocols for Stability Assessment

To ensure the quality of 3-(pyrazol-3-yl)boronic acid pinacol ester, particularly for use in sensitive applications, it is advisable to perform stability assessments. The following are representative protocols for a forced degradation study and a long-term stability study, based on ICH guidelines.[3][4][5]

Forced Degradation Study Protocol

This study is designed to identify potential degradation products and pathways under stressed conditions.

dot

Caption: Workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare a stock solution of 3-(pyrazol-3-yl)boronic acid pinacol ester (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period (e.g., 24 hours).

-

Oxidative Stress: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Stress: Store the solid compound in a controlled oven at a high temperature (e.g., 80°C) for 48 hours.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] A control sample should be protected from light.

-

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a validated stability-indicating HPLC method with UV and mass spectrometric detection to separate and identify the parent compound and any degradation products.

Long-Term Stability Study Protocol

This study evaluates the stability of the compound under recommended storage conditions over an extended period.

Methodology:

-

Sample Preparation: Package multiple aliquots of solid 3-(pyrazol-3-yl)boronic acid pinacol ester in inert, opaque, tightly sealed containers.

-

Storage Conditions: Store the samples under the following ICH recommended conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Schedule: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Analysis: At each time point, test the samples for appearance, purity (by a stability-indicating HPLC method), and water content (by Karl Fischer titration).

-

Data Evaluation: Evaluate any changes in the physical and chemical properties over time. Determine the shelf-life or re-test period based on the time at which the compound no longer meets its predefined specifications.

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately assessing the purity and degradation of 3-(pyrazol-3-yl)boronic acid pinacol ester. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique.

Key Considerations for Method Development:

-

Column Selection: The choice of stationary phase is critical to prevent on-column hydrolysis. Columns with low silanol activity, such as the XTerra MS C18, have been shown to be effective in minimizing this artifact.

-

Mobile Phase: The use of acidic modifiers like formic or trifluoroacetic acid can promote on-column hydrolysis and should be used with caution or avoided. A neutral mobile phase is often preferred.

-

Sample Diluent: Aprotic solvents like acetonitrile are recommended for sample preparation to prevent hydrolysis prior to injection.

-

Detection: UV detection is suitable for quantification. Mass spectrometry (MS) is invaluable for the identification of degradation products.

Conclusion

The stability of 3-(pyrazol-3-yl)boronic acid pinacol ester is of paramount importance for its successful application in research and development. The primary degradation pathway is hydrolysis, which is exacerbated by the presence of moisture and non-neutral pH conditions. By adhering to strict storage and handling protocols, including storage at low temperatures under an inert atmosphere in tightly sealed, opaque containers, the integrity of the compound can be effectively preserved. Regular stability testing, guided by the principles of forced degradation and long-term stability studies, is recommended to ensure the quality and purity of this essential synthetic building block. This guide provides the foundational knowledge and experimental frameworks to enable researchers to confidently manage and utilize 3-(pyrazol-3-yl)boronic acid pinacol ester in their scientific endeavors.

References

Solubility Profile of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in Organic Solvents: A Technical Guide

This technical guide provides an in-depth overview of the solubility characteristics of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a versatile reagent in pharmaceutical and materials science research. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a pyrazole derivative containing a boronic acid pinacol ester, is a key building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. Its solubility in various organic solvents is a critical parameter for reaction setup, purification, and formulation development. Understanding its solubility profile allows for the optimization of reaction conditions and the development of robust analytical methods. This guide summarizes the known qualitative solubility of this compound and its close analogs and provides a general framework for experimental solubility determination.

Data Presentation: Qualitative Solubility of Pyrazole Boronic Acid Pinacol Esters

| Compound | Solvent | Solubility |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Water | Insoluble |

| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Water | Slightly Soluble |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | DMSO | Soluble |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Ethyl Acetate | Soluble |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Methanol | Soluble |

Note: This data is based on available information for structural analogs and should be considered as a predictive guide. Experimental verification for the specific compound of interest is highly recommended.

Experimental Protocols for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound, such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, in a given solvent. This method is based on the principle of reaching equilibrium saturation of the compound in the solvent.

Objective: To determine the qualitative or quantitative solubility of a solid compound in a specific organic solvent at a given temperature.

Materials:

-

The compound of interest (solute)

-

A range of organic solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Small-volume glass vials with screw caps or test tubes with stoppers

-

Vortex mixer or magnetic stirrer with stir bars

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Filtration device (e.g., syringe filters with compatible membranes)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh a small amount of the compound (e.g., 5-10 mg) and place it into a vial.

-

Add a measured volume of the selected solvent (e.g., 1 mL) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined amount of time (e.g., 24-48 hours) in a temperature-controlled environment to ensure equilibrium is reached. It is crucial to have an excess of undissolved solid to confirm saturation.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to the syringe.

-

Filter the supernatant into a clean, pre-weighed vial to remove all undissolved solid particles.

-

-

Quantification of Dissolved Solute (for quantitative analysis):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved compound.

-

Alternatively, the concentration of the solute in the filtered saturated solution can be determined using a suitable analytical technique like HPLC or UV-Vis spectrophotometry against a calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

-

Qualitative Solubility Determination: A simplified version of this protocol can be used for a rapid qualitative assessment. This involves adding a small, known amount of the solid to a fixed volume of solvent and observing if it dissolves completely with agitation at a specific temperature. The compound can be classified as soluble, partially soluble, or insoluble based on visual inspection.[1][2][3][4]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

References

An In-depth Technical Guide on the Material Safety of 3-(Pyrazol-3-yl)boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide compiled from publicly available safety data sheets for pyrazole boronic acid pinacol ester derivatives. The information for "1H-Pyrazole-3-boronic acid pinacol ester" (CAS 844501-71-9) is used as the primary reference, as it is the closest match to the requested compound.[1][2] Users should always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound being used.

Chemical Identification and Properties

This section provides key identifiers and physicochemical properties for 1H-Pyrazole-3-boronic acid pinacol ester.

| Identifier | Value |

| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole[1] |

| CAS Number | 844501-71-9[1] |

| Molecular Formula | C9H15BN2O2[1] |

| Molecular Weight | 194.041 g/mol [2] |

| Appearance | White Powder/Solid[1][3] |

| Melting Point | 102.0-116.0 °C[1] |

| Purity | ≥94.0% (GC)[1] |

Hazard Identification and Classification

The following table summarizes the GHS hazard classifications for pyrazole boronic acid pinacol ester derivatives, which are generally categorized as causing skin and eye irritation, and may cause respiratory irritation.[3][4]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3][4] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[3][4] |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[5] |

GHS Pictograms and Signal Word:

Caption: GHS Hazard Pictogram and Signal Word.

Precautionary Statements and Safe Handling

Adherence to the following precautionary statements is crucial for minimizing risk when handling pyrazole boronic acid pinacol esters.

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6] |

| P264 | Wash hands thoroughly after handling.[5][6] | |

| P270 | Do not eat, drink or smoke when using this product.[5] | |

| P271 | Use only outdoors or in a well-ventilated area.[5][6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][6] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5][6] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | |

| P330 | Rinse mouth.[5] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[6] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[6] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[5] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |

| P405 | Store locked up.[5][6] | |

| Disposal | P501 | Dispose of contents/container in accordance with local regulation.[5][6] |

General Handling Advice:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Keep away from sources of ignition.[7]

-

Take measures to prevent the buildup of electrostatic charge.[7]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[5][8] |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[6][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[6][8] |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[5][8] |

Experimental Protocols: Representative Suzuki-Miyaura Coupling

3-(Pyrazol-3-yl)boronic acid pinacol ester is a versatile reagent in organic synthesis, commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[9][10] The following is a generalized protocol.

Objective: To couple an aryl halide with 3-(pyrazol-3-yl)boronic acid pinacol ester.

Materials:

-

Aryl halide (e.g., aryl bromide)

-

3-(Pyrazol-3-yl)boronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3, Cs2CO3)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Reaction vessel, stirrer, condenser, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 eq), 3-(pyrazol-3-yl)boronic acid pinacol ester (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the anhydrous solvent via syringe.

-

Add the palladium catalyst (0.01-0.05 eq) to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.